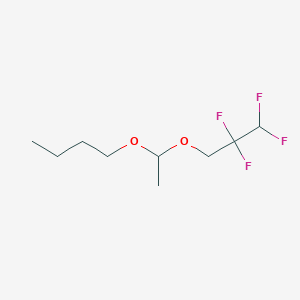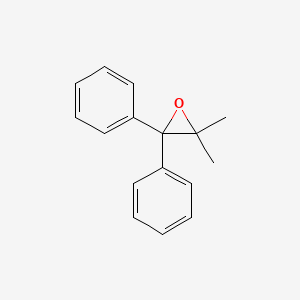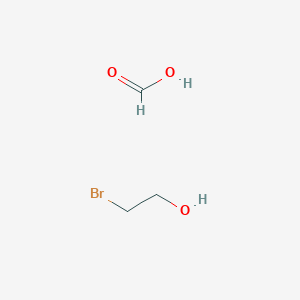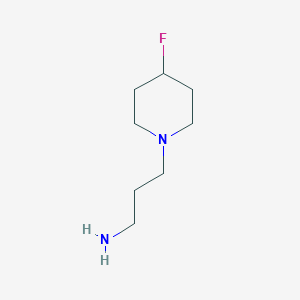
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is a fluorinated organic compound with the molecular formula C9H16F4O2. This compound is notable for its unique structural features, which include a butyl group and a tetrafluoropropyl moiety linked to an acetaldehyde acetal. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal typically involves the reaction of butyl alcohol with 2,2,3,3-tetrafluoropropyl acetaldehyde in the presence of an acid catalyst. The reaction proceeds via acetal formation, where the aldehyde group reacts with the alcohol to form the acetal linkage. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or Dean-Stark apparatus can help remove water produced during the reaction, driving the equilibrium towards acetal formation .
化学反应分析
Types of Reactions: Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original alcohol and aldehyde.
Substitution: The fluorine atoms in the tetrafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of butyl 2,2,3,3-tetrafluoropropyl aldehyde or carboxylic acid.
Reduction: Regeneration of butyl alcohol and 2,2,3,3-tetrafluoropropyl acetaldehyde.
Substitution: Various substituted fluoropropyl derivatives depending on the nucleophile used.
科学研究应用
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal finds applications in several fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its role in drug design, especially in enhancing the metabolic stability and bioavailability of pharmaceuticals.
作用机制
The effects of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal are primarily due to its fluorinated structure, which influences its reactivity and interaction with other molecules. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, affecting the compound’s solubility and stability. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects.
相似化合物的比较
- Butyl 2,2,2-trifluoroethyl acetal
- Butyl 2,2,3,3-tetrafluoropropyl ketal
- Butyl 2,2,3,3-tetrafluoropropyl ether
Comparison: Compared to these similar compounds, Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is unique due to its specific acetal linkage and the presence of four fluorine atoms. This structural configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it more suitable for certain applications in organic synthesis and material science .
属性
分子式 |
C9H16F4O2 |
|---|---|
分子量 |
232.22 g/mol |
IUPAC 名称 |
1-[1-(2,2,3,3-tetrafluoropropoxy)ethoxy]butane |
InChI |
InChI=1S/C9H16F4O2/c1-3-4-5-14-7(2)15-6-9(12,13)8(10)11/h7-8H,3-6H2,1-2H3 |
InChI 键 |
UFSXRGGZOLVUPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(C)OCC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)





![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)



